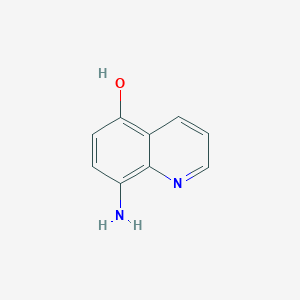

8-Aminoquinolin-5-ol

説明

Structure

3D Structure

特性

IUPAC Name |

8-aminoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDJGFVOKSCEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408800 | |

| Record name | 5-Quinolinol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89302-52-3 | |

| Record name | 5-Quinolinol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profiling and Synthetic Methodologies of 8-Aminoquinolin-5-ol: A Technical Guide

Executive Summary

8-Aminoquinolin-5-ol (also known as 5-hydroxy-8-aminoquinoline) is a bifunctional heteroaromatic scaffold of profound importance in medicinal chemistry. Characterized by its electron-rich quinoline core, this compound serves as both a critical active metabolite of legacy antimalarial drugs and a versatile precursor for modern targeted therapies, including covalent G protein-coupled receptor (GPCR) inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, redox reactivity, and self-validating synthetic protocols, designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

The molecular architecture of 8-aminoquinolin-5-ol consists of a planar quinoline ring substituted with an amino group at the 8-position and a hydroxyl group at the 5-position. This para-like 5,8-substitution pattern creates a highly conjugated and electron-rich system. The compound exhibits moderate lipophilicity, making it highly permeable in biological systems, which is critical for its role as an intracellular pharmacological agent[1].

Table 1: Quantitative Physicochemical Properties of 8-Aminoquinolin-5-ol

| Property | Value | Experimental / Computational Context |

| Molecular Formula | C9H8N2O | Free base |

| Molecular Weight | 160.17 g/mol | Free base[2] |

| Monoisotopic Mass | 160.06366 Da | High-resolution MS target[1] |

| Predicted XLogP | 1.6 | Indicates moderate lipophilicity[1] |

| CAS Registry Number | 89302-52-3 | Free base[2] |

| CAS Registry Number | 860231-18-1 | Dihydrochloride salt[3] |

| Hydrogen Bond Donors | 2 | -OH and -NH2 groups |

| Hydrogen Bond Acceptors | 3 | Quinoline N, -OH, -NH2 |

Mechanistic Reactivity and Chemical Stability

A defining characteristic of 8-aminoquinolin-5-ol is its extreme susceptibility to redox transformations. The electron-donating nature of the hydroxyl and amino groups significantly lowers the oxidation potential of the aromatic ring. Consequently, the free base readily undergoes air oxidation to form quinoline-5,8-diones[4].

This redox instability is a double-edged sword. Synthetically, it demands rigorous inert-atmosphere handling. However, pharmacologically, this exact property is harnessed for therapeutic efficacy. To stabilize the compound for long-term storage, it is typically converted into its dihydrochloride salt (CAS: 860231-18-1). Protonation of the quinoline nitrogen and the 8-amino group withdraws electron density from the ring, drastically increasing the oxidation threshold and ensuring shelf stability[3].

Figure 1: Synthetic derivation and downstream reactivity of 8-aminoquinolin-5-ol.

Experimental Protocol: Chemoselective Reduction

The synthesis of 8-aminoquinolin-5-ol is most reliably achieved via the reduction of 8-nitroquinolin-5-ol. The following protocol utilizes stannous chloride (SnCl2) in an acidic medium, a method specifically chosen to prevent the spontaneous oxidation of the product[5].

Protocol: Stannous Chloride-Mediated Reduction

-

Reaction Setup : Dissolve 8-nitroquinolin-5-ol (1.0 equiv) in concentrated hydrochloric acid (12M HCl). Causality: The highly acidic environment solubilizes the starting material and immediately protonates the newly formed 8-amino group upon reduction. This in situ protection prevents the electron-rich 5-hydroxy-8-aminoquinoline core from undergoing spontaneous air oxidation during the high-temperature reaction[5].

-

Reduction : Add SnCl2·2H2O (4.0 equivalents) portion-wise at room temperature. Causality: Stannous chloride is a mild, chemoselective reducing agent that avoids the over-reduction of the quinoline heteroaromatic ring, a common failure point when using high-pressure palladium-catalyzed hydrogenation[6].

-

Heating : Heat the mixture to 110 °C and stir for 3 hours. Validation Check: Monitor reaction completion via LC-MS rather than TLC. The highly polar and oxidation-prone product will streak severely on standard normal-phase silica plates, leading to false interpretations of reaction progress.

-

Quenching & Basification : Cool the mixture to 0 °C and carefully basify with aqueous ammonia until pH ~ 8. Causality: Ammonia is strictly preferred over NaOH. It precipitates the tin byproducts as filterable stannic salts without causing aggressive localized heating that would degrade the sensitive product[5].

-

Extraction : Rapidly extract the aqueous layer with Ethyl Acetate (EtOAc). Validation Check: The organic layer must be processed quickly. If the solution turns dark red or brown, it indicates prolonged exposure to atmospheric oxygen at a basic pH, confirming the formation of the undesired quinoline-5,8-dione byproduct[4].

-

Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Immediately store the resulting solid under an argon atmosphere at -20 °C, or bubble HCl gas through an ethereal solution to precipitate the stable dihydrochloride salt.

Pharmacological Significance & Target Engagement

Antimalarial Mechanism of Action

8-Aminoquinolin-5-ol is not just a synthetic intermediate; it is the biologically active metabolite of legacy antimalarial drugs like primaquine and pamaquine. In vivo, cytochrome P450 enzymes hydroxylate the 5-position of the primaquine core. The resulting 5-hydroxy-8-aminoquinoline undergoes continuous redox cycling between its phenolic and quinone-imine states. This cycling generates massive amounts of Reactive Oxygen Species (ROS). While this oxidative stress is highly lethal to Plasmodium parasites (clearing the infection), it is also the direct cause of methemoglobinemia, a well-documented erythrocyte toxicity in host patients[7].

Figure 2: Metabolic activation of 8-aminoquinolines driving oxidative stress.

Covalent GPCR Inhibition

Beyond infectious diseases, the 8-aminoquinolin-5-ol scaffold has recently been repurposed in the design of targeted immunomodulators. Recent patent literature details its use in synthesizing covalent inhibitors of Chemokine Receptor 2 (CCR2)[5]. By functionalizing the core structure, researchers have developed compounds that selectively bind to the allosteric site of CCR2, forming an irreversible covalent bond with the Cys75 residue under physiological conditions. This irreversible target engagement effectively blocks chemokine-induced leukocyte trafficking, offering a potent therapeutic avenue for autoimmune and inflammatory diseases[5].

References

-

PubChemLite - 8-aminoquinolin-5-ol dihydrochloride (C9H8N2O) . Université du Luxembourg. 1

-

8-Aminoquinolin-5-ol | C9H8N2O | CID 135495888 - PubChem . National Institutes of Health (NIH). 2

-

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio ... - EvitaChem . EvitaChem. 3

-

Product Class 3: Quinolines - Thieme E-Books & E-Journals . Thieme Connect. 4

-

WO2023031308A1 - Inhibiteurs de ccr2 - Google Patents . Google Patents. 5

-

5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents - MDPI . MDPI Molecules.6

-

THE BIOCHEMICAL PHARMACOLOGY OF PRIMAQUINE - The University of Liverpool Repository . University of Liverpool.7

Sources

- 1. PubChemLite - 8-aminoquinolin-5-ol dihydrochloride (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 2. 8-Aminoquinolin-5-ol | C9H8N2O | CID 135495888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. WO2023031308A1 - Inhibiteurs de ccr2 - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

8-aminoquinolin-5-ol mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 8-aminoquinolin-5-ol

Foreword: Contextualizing 8-aminoquinolin-5-ol

To the dedicated researcher, scientist, or drug development professional, understanding the precise mechanism of a compound is paramount. This guide focuses on 8-aminoquinolin-5-ol, a molecule of significant interest not as a standalone therapeutic but as a critical, biologically active metabolite of the cornerstone antimalarial drug, primaquine. The therapeutic efficacy and the toxicological profile of primaquine are intrinsically linked to its biotransformation into hydroxylated derivatives, with 8-aminoquinolin-5-ol being a key player. Therefore, to dissect the in vitro mechanism of action of 8-aminoquinolin-5-ol is to illuminate the core of how primaquine exerts its effects on a cellular level. This guide synthesizes current knowledge, grounded in experimental evidence, to provide a comprehensive overview for advanced study and application.

The Bioactivation of Primaquine: The Genesis of 8-aminoquinolin-5-ol

The journey to understanding 8-aminoquinolin-5-ol begins with its parent compound, primaquine. Primaquine itself is a prodrug, exhibiting limited intrinsic activity. Its potent antiplasmodial effects are unlocked through metabolic activation, primarily within the liver.

The Central Role of Cytochrome P450 2D6 (CYP2D6)

In vitro and in vivo studies have conclusively identified the cytochrome P450 enzyme CYP2D6 as the principal catalyst in the hydroxylation of primaquine.[1] This metabolic step is essential for the drug's causal prophylactic efficacy against malaria. The process involves the introduction of a hydroxyl group onto the quinoline core of primaquine, leading to the formation of several phenolic metabolites, including 8-aminoquinolin-5-ol. The genetic variability of CYP2D6 in human populations can lead to significant differences in metabolic rates, which in turn affects both the efficacy and safety of primaquine treatment.[2]

The following diagram illustrates the initial, critical step in the activation of primaquine.

Caption: Bioactivation of Primaquine to 8-aminoquinolin-5-ol via CYP2D6.

Core Mechanism of Action: The Two-Step Biochemical Relay

The currently accepted model for the mechanism of action of 8-aminoquinolines, and by extension 8-aminoquinolin-5-ol, is a two-step biochemical relay.[3][4] This model elegantly explains both the therapeutic effects and the potential for oxidative toxicity.

-

Step 1: Metabolic Generation of Redox-Active Metabolites: As discussed, this initial step involves the CYP2D6-mediated conversion of primaquine to hydroxylated forms like 8-aminoquinolin-5-ol.[3] These metabolites are chemically unstable and highly reactive.

-

Step 2: Parasite Killing via Oxidative Stress: 8-aminoquinolin-5-ol and its related metabolites are potent redox-cycling agents.[3][5] Within the parasite-infected cells, these molecules undergo oxidation to form quinoneimine intermediates.[6] This process generates significant amounts of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide (H₂O₂).[3][5] The resulting state of severe oxidative stress is believed to be the primary driver of parasite cell death.

The diagram below conceptualizes this two-step relay mechanism.

Caption: The two-step biochemical relay mechanism of 8-aminoquinolines.

Molecular and Cellular Effects In Vitro

The downstream consequences of the oxidative burst induced by 8-aminoquinolin-5-ol are multifaceted, leading to widespread damage within the parasite.

Disruption of Mitochondrial Function

A primary target of the ROS generated by 8-aminoquinolin-5-ol is the parasite's mitochondria. The oxidative stress can lead to:

-

Inhibition of the mitochondrial respiratory chain.

-

Depolarization of the mitochondrial membrane.

-

Interference with DNA structure within the mitochondria. [7]

These effects collectively cripple the parasite's energy production and lead to metabolic collapse.

Induction of Apoptosis in Cancer Cells

Beyond its antimalarial properties, the quinoline scaffold is being investigated for its anticancer potential.[8] Derivatives of quinoline-5,8-dione, structurally related to oxidized 8-aminoquinolin-5-ol, have been shown to induce apoptosis in cancer cell lines.[9] The proposed mechanism involves:

-

Dose-dependent increase in apoptotic cells, as measured by Annexin V/PI staining. [9]

-

Inhibition of key cellular enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). [9]

This suggests that 8-aminoquinolin-5-ol, through its redox activity, may also trigger programmed cell death pathways in susceptible cells.

Metal Chelation and Neuroprotection

Derivatives of 8-aminoquinoline have also been explored for their neuroprotective properties, particularly in the context of Alzheimer's disease.[8] This activity is thought to stem from the ability of the quinoline ring to chelate metal ions like copper (Cu²⁺) and zinc (Zn²⁺).[10] By sequestering these metal ions, 8-aminoquinoline derivatives can inhibit the formation of metal-induced ROS and the aggregation of amyloid-beta plaques.[10][11]

Experimental Validation: In Vitro Protocols

The elucidation of 8-aminoquinolin-5-ol's mechanism of action relies on a suite of robust in vitro assays. The following protocols provide a framework for investigating the key aspects of its activity.

Protocol: In Vitro Metabolism of Primaquine using Human Liver Microsomes

Objective: To generate 8-aminoquinolin-5-ol from primaquine in a controlled in vitro system and to confirm the role of CYP2D6.

Rationale: This assay simulates the first step of the bioactivation pathway. By using human liver microsomes (HLMs) as a source of P450 enzymes and specific inhibitors, the contribution of individual enzymes like CYP2D6 can be determined.

Methodology:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes, and an NADPH-regenerating system.

-

Add primaquine to the reaction mixture at a desired concentration.

-

For inhibitor studies, pre-incubate a separate set of reaction mixtures with a specific CYP2D6 inhibitor (e.g., paroxetine) before adding primaquine.

-

Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining primaquine and the formation of hydroxylated metabolites, including 8-aminoquinolin-5-ol.

Protocol: ROS Detection in Cell Culture

Objective: To measure the generation of intracellular ROS in response to treatment with 8-aminoquinolin-5-ol.

Rationale: This assay directly tests the central hypothesis of the second step of the mechanism of action – the induction of oxidative stress. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

Methodology:

-

Seed cells (e.g., a relevant cancer cell line or parasite culture) in a 96-well plate and allow them to adhere.

-

Load the cells with DCFH-DA by incubating them in a medium containing the dye.

-

Wash the cells to remove excess dye.

-

Treat the cells with various concentrations of 8-aminoquinolin-5-ol. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

-

Incubate for a specified period.

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence intensity corresponds to an increase in intracellular ROS.

Protocol: In Vitro Antiplasmodial Activity Assay

Objective: To determine the efficacy of 8-aminoquinolin-5-ol against different stages of the Plasmodium falciparum parasite.

Rationale: This assay provides a direct measure of the compound's therapeutic potential. By targeting different life cycle stages (asexual blood stages, liver stages, and gametocytes), a comprehensive profile of its activity can be established.[12]

Methodology:

-

Culture P. falciparum in vitro using standard techniques.

-

For asexual blood stage activity: Synchronize the parasite culture and expose it to a serial dilution of 8-aminoquinolin-5-ol for 48-72 hours. Measure parasite growth inhibition using methods such as SYBR Green I-based fluorescence assay or pLDH (parasite lactate dehydrogenase) assay.

-

For liver stage activity: Use an in vitro model with human hepatoma cells (e.g., HepG2) infected with P. falciparum sporozoites. Treat the infected cells with the compound and assess the viability of the liver schizonts after several days.

-

For gametocyte activity: Treat mature gametocyte cultures with the compound and assess their viability using a suitable assay, such as the AlamarBlue assay.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of parasite growth) for each stage.

Quantitative Data Summary

The following table summarizes representative in vitro activity data for 8-aminoquinoline derivatives from the literature. Note that specific IC₅₀ values for pure 8-aminoquinolin-5-ol are not widely reported, as it is typically studied in the context of primaquine metabolism. The data presented here for related compounds illustrate the general potency of this chemical class.

| Compound Class | Assay | Target Organism/Cell Line | Reported IC₅₀ | Reference |

| 8-Quinolinamines | Antimalarial (LDH assay) | P. falciparum (D6 strain) | 20–4760 ng/mL | [13] |

| 8-Quinolinamines | Antimalarial (LDH assay) | P. falciparum (W2 strain) | 22–4760 ng/mL | [13] |

| Amino-quinoline-5,8-diones | Antiproliferative | HeLaS3 (cervical cancer) | 0.59–>10 µM | [9] |

| Amino-quinoline-5,8-diones | Antiproliferative | KB-vin (multidrug resistant) | 0.97–>10 µM | [9] |

Conclusion and Future Directions

The in vitro mechanism of action of 8-aminoquinolin-5-ol is fundamentally linked to its role as a redox-active metabolite of primaquine. Its formation via CYP2D6 and its subsequent ability to induce a state of high oxidative stress in target cells form the cornerstone of its biological activity. This two-step relay mechanism provides a clear and evidence-based model for its potent antiplasmodial effects. Furthermore, related structures show promise in oncology and neurodegenerative disease research, suggesting a broader therapeutic potential for the quinoline scaffold.

Future research should focus on synthesizing and isolating pure 8-aminoquinolin-5-ol and its quinoneimine derivatives to conduct more direct in vitro studies. This would allow for a more precise quantification of their individual contributions to both efficacy and toxicity, and could pave the way for the design of novel 8-aminoquinoline-based drugs with improved therapeutic windows.

References

-

Potter, B. M., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP 2D6. Malaria Journal, 12(1), 212. [Link]

-

Malaria Elimination Scientific Alliance. (2024). MICA: Defining the two-step relay mechanism of action of the 8-aminoquinolines: A precondition for optimal combination therapies for relapse malaria. MESA. [Link]

-

Anonymous. (n.d.). 8-Amino quinolines. Pharmacy 180. [Link]

-

Strother, A., et al. (1984). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization, 62(Suppl), 35-46. [Link]

-

Jinks, J. (2024). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. [Link]

-

Fasinu, P., et al. (2023). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Drug Metabolism and Disposition. [Link]

-

Melendez, V., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP 2D6. ResearchGate. [Link]

-

Gesto, D., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3543. [Link]

-

Wang, Z., et al. (2020). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 8(23), 1581. [Link]

-

Leven, M., et al. (2019). 8-Aminoquinolines with an Aminoxyalkyl Side Chain Exert in vitro Dual-Stage Antiplasmodial Activity. ChemMedChem, 14(4), 501-511. [Link]

-

Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

-

Jain, M., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3049-3066. [Link]

-

Hsieh, M.-T., et al. (2017). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. Oncotarget, 8(41), 70697-70712. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. products.sanofi.us [products.sanofi.us]

- 3. mesamalaria.org [mesamalaria.org]

- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Metabolism of 8-aminoquinoline antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - Chen - Annals of Translational Medicine [atm.amegroups.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. 8-Aminoquinolines with an Aminoxyalkyl Side Chain Exert in vitro Dual-Stage Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

crystal structure and NMR data for 8-aminoquinolin-5-ol

An In-depth Technical Guide to the Structural Elucidation of 8-Aminoquinolin-5-ol: Crystallographic and Spectroscopic Frameworks

Abstract

Introduction: The Significance of 8-Aminoquinolin-5-ol

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The parent compound, 8-hydroxyquinoline, is a well-known chelating agent with antiseptic, disinfectant, and antifungal properties. The introduction of an amino group at the 8-position, as seen in 8-aminoquinoline, has led to the development of important antimalarial drugs like primaquine and tafenoquine.[1] Consequently, 8-aminoquinolin-5-ol, which combines the functionalities of both an aminoquinoline and a hydroxyquinoline, represents a molecule of significant interest. The interplay between the electron-donating amino and hydroxyl groups is expected to modulate the electronic properties, metal-chelating capabilities, and biological activity of the quinoline system.

A precise understanding of the three-dimensional structure is non-negotiable in modern chemical research. The crystal structure reveals the exact spatial arrangement of atoms, bond lengths, bond angles, and, crucially, the intermolecular interactions that govern the solid-state properties of a material, such as solubility and stability.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides invaluable information about the molecular structure and connectivity in solution, which is often more relevant to biological systems. This guide will detail the necessary steps to fully characterize 8-aminoquinolin-5-ol, providing a roadmap for its synthesis and analysis.

Part I: Solid-State Characterization by Single-Crystal X-ray Diffraction

The definitive method for determining the atomic and molecular structure of a crystalline compound is single-crystal X-ray diffraction. The resulting structural model provides a wealth of information that is critical for rational drug design and understanding structure-activity relationships.

Experimental Protocol: From Powder to Structure

The following protocol outlines the standard, self-validating workflow for obtaining a high-resolution crystal structure.

Step 1: Crystal Growth (The Causality of Solvent Choice)

The success of single-crystal X-ray diffraction is entirely dependent on the quality of the crystal. The choice of solvent system is critical and is guided by the solubility profile of the compound. For a polar, aromatic compound like 8-aminoquinolin-5-ol, a range of solvents should be screened.

-

Solvent Selection: Begin with solvents of varying polarity, such as ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof with water. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Slow Evaporation: Prepare a saturated solution of 8-aminoquinolin-5-ol in a suitable solvent in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of well-ordered crystals.

-

Vapor Diffusion: In a sealed container, place a vial containing a solution of the compound. In the larger container, add a second, more volatile solvent in which the compound is insoluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will reduce the solubility of the compound, promoting crystallization.

Step 2: Data Collection and Processing

-

Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

-

Diffraction Experiment: Place the mounted crystal in the path of a focused X-ray beam. A modern diffractometer will rotate the crystal while collecting diffraction data from all possible orientations.

-

Data Reduction: The collected diffraction data is processed to yield a set of structure factors, which contains information about the electron density distribution within the crystal.

Step 3: Structure Solution and Refinement

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map.

-

Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to improve its accuracy. The final refined structure is evaluated based on crystallographic R-factors, which indicate the agreement between the model and the data.[3]

Predicted Crystal Structure and Intermolecular Interactions of 8-Aminoquinolin-5-ol

While an experimentally determined structure is not yet available, we can predict the key structural features of 8-aminoquinolin-5-ol based on the functional groups present. The molecule possesses both hydrogen bond donors (-OH and -NH2) and acceptors (the quinoline nitrogen and the hydroxyl oxygen).

Table 1: Predicted Crystallographic Parameters for 8-Aminoquinolin-5-ol (Hypothetical)

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules. |

| Space Group | P2₁/c or P-1 | These space groups are common for centrosymmetric packing of achiral molecules. |

| Key Intermolecular Interactions | N-H···N, O-H···N, N-H···O, π-π stacking | The presence of multiple hydrogen bond donors and acceptors, along with the aromatic system, will lead to a complex network of interactions. |

The crystal packing will likely be dominated by a robust network of hydrogen bonds. The hydroxyl group at the 5-position and the amino group at the 8-position can engage in both intramolecular and intermolecular hydrogen bonding. Furthermore, the planar quinoline rings are expected to exhibit significant π-π stacking interactions, contributing to the overall stability of the crystal lattice.[4]

Caption: Predicted hydrogen bonding in 8-aminoquinolin-5-ol.

Part II: Solution-State Characterization by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the covalent structure of a molecule in solution. 1H and 13C NMR spectra provide a detailed map of the hydrogen and carbon atoms in the molecule, respectively.

Experimental Protocol: Preparing the Sample and Acquiring Data

-

Sample Preparation:

-

Dissolve 5-10 mg of 8-aminoquinolin-5-ol in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical, as it can influence the chemical shifts, particularly of exchangeable protons (-OH and -NH₂).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).[5]

-

Transfer the solution to a clean, dry NMR tube.

-

-

Data Acquisition:

-

Acquire a 1H NMR spectrum. A high-field instrument (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquire a 13C NMR spectrum. Due to the lower natural abundance of 13C, a larger number of scans is typically required.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the definitive assignment of all signals.

-

Predicted NMR Data for 8-Aminoquinolin-5-ol

The chemical shifts in the NMR spectra are highly sensitive to the electronic environment of each nucleus. The electron-donating amino and hydroxyl groups will have a significant impact on the chemical shifts of the aromatic protons and carbons.

Caption: Structure of 8-aminoquinolin-5-ol.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Aminoquinolin-5-ol in DMSO-d₆

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| 2 | 8.5 - 8.7 | 145 - 148 | Downfield shift due to proximity to the quinoline nitrogen. |

| 3 | 7.3 - 7.5 | 120 - 123 | Typical aromatic proton chemical shift. |

| 4 | 8.3 - 8.5 | 135 - 138 | Downfield shift due to deshielding by the quinoline nitrogen. |

| 5 | - (Substituted) | 150 - 155 | Substituted with -OH group, expected to be downfield. |

| 6 | 6.8 - 7.0 | 110 - 115 | Upfield shift due to the electron-donating effect of the -OH group. |

| 7 | 6.6 - 6.8 | 105 - 110 | Upfield shift due to the electron-donating effect of the -NH₂ group. |

| 8 | - (Substituted) | 140 - 145 | Substituted with -NH₂ group. |

| 9 (C4a) | - | 138 - 142 | Bridgehead carbon. |

| 10 (C8a) | - | 125 - 130 | Bridgehead carbon. |

| -OH | 9.0 - 10.0 (broad) | - | Exchangeable proton, chemical shift is solvent and concentration dependent. |

| -NH₂ | 5.0 - 6.0 (broad) | - | Exchangeable protons, chemical shift is solvent and concentration dependent. |

The proton spectrum is expected to show characteristic coupling patterns for the aromatic protons. For instance, the protons at positions 6 and 7 would likely appear as doublets due to coupling with each other. The protons at positions 2, 3, and 4 will also exhibit characteristic splitting patterns.

Conclusion and Future Outlook

This technical guide provides a robust framework for the comprehensive structural characterization of 8-aminoquinolin-5-ol. While definitive experimental data is not yet publicly available, the predictive analysis presented here, based on established chemical principles and data from analogous compounds, offers valuable insights into the expected structural features of this promising molecule.

The protocols detailed for single-crystal X-ray diffraction and NMR spectroscopy represent the gold standard for structural elucidation. The successful application of these methods will provide the critical data needed to understand the structure-property relationships of 8-aminoquinolin-5-ol, paving the way for its potential application in drug discovery and materials science. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and characterization of this and other novel quinoline derivatives.

References

- Vertex AI Search. (2024). Catalyzed Radical Carboamination Reaction of 8-Aminoquinoline- Oriented Buteneamides with Chloroform: Synthesis of-β.

- Vertex AI Search. (2024). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease - PMC.

- ChemicalBook. (2023). 8-Aminoquinoline(578-66-5) 13C NMR spectrum.

- PubChem. (2024). 8-Aminoquinoline | C9H8N2 | CID 11359.

- ChemRxiv. (2021).

- ChemicalBook. (2023). 8-Aminoquinoline(578-66-5) 1H NMR spectrum.

- IUCr. (2015). Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol.

- Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Royal Society of Chemistry. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.

- University of Glasgow. (2010).

- ResearchGate. (2018).

- SpectraBase. (2025). 8-Aminoquinoline - Optional[1H NMR] - Chemical Shifts.

- ChemicalBook. (2023). 8-Aminoquinaldine(18978-78-4) 13C NMR spectrum.

- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- IUCr. (2008). (E)-5-(2-Thienylmethyleneamino)quinolin-8-ol - PMC.

- ResearchGate. (2012). (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.

- NIST WebBook. (2021). 8-Quinolinamine.

- Wikipedia. (2023). 8-Aminoquinoline.

- NIST WebBook. (2021). 8-Quinolinamine.

- Benchchem. (2025).

- ACS Publications. (2025). The Reactions Of 8-Quinolinol | Chemical Reviews.

- Wiley Online Library. (2025).

- Chemical Instrumentation Facility. (2024). NMR Coupling Constants.

- IUCr. (2008). 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride - PMC.

- Crystallography Open Database. (2024).

- Nanalysis. (2021). What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy.

- ResearchGate. (2000). 8-Aminoquinoline structures | Download Table.

- Sigma-Aldrich. (2024). 5-Aminoquinolin-8-ol.

- ResearchGate. (2023). An illustration of the intra- and intermolecular interactions in....

- Crystallography Open Database. (2024). there are 526193 entries in the selection.

- PubChem. (2024). 5-Aminoquinoline | C9H8N2 | CID 11911.

- Benchchem. (2025). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.

- ChemicalBook. (2026). 8-Aminoquinoline | 578-66-5.

- PubChem. (2024). CID 158384912 | C18H16N4O2.

- Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

- MDPI. (2022).

- OSU Http Server on the Applied Crystallography Group DEC Alpha Homepage. (n.d.). Space groups diagrams.

Sources

An In-Depth Technical Guide to the Binding Affinity of 8-Aminoquinolin-5-ol with Transition Metals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 8-aminoquinolin-5-ol and its binding affinity to transition metals. It is intended for researchers, scientists, and drug development professionals. The guide delves into the structural basis of metal chelation, offers detailed, step-by-step protocols for determining binding affinities using various analytical techniques, and discusses the applications of these metal complexes in medicinal chemistry and bio-imaging. This document aims to serve as a practical resource, combining theoretical principles with actionable experimental methodologies.

Introduction: The Significance of 8-Aminoquinolin-5-ol as a Metal Chelator

8-Aminoquinoline and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science.[1] Among these, 8-aminoquinolin-5-ol is a particularly noteworthy scaffold due to its inherent ability to act as a bidentate chelating agent for various transition metal ions. This property stems from the presence of two key functional groups: the nitrogen atom within the quinoline ring and the exocyclic amino group at the 8-position, both of which possess lone pairs of electrons available for coordination.[2] The addition of a hydroxyl group at the 5-position can further influence the electronic properties and solubility of the ligand and its metal complexes.

The interaction of 8-aminoquinoline derivatives with transition metals is of fundamental importance in several scientific domains. In drug development, the chelation of metal ions can be a crucial mechanism of action for antimicrobial and anticancer agents.[1][3] For instance, the formation of stable complexes with essential metal ions can disrupt microbial enzyme function.[4] Furthermore, the unique photophysical properties of the resulting metal complexes make them promising candidates for bio-imaging and sensor applications.[4]

This guide will provide a detailed exploration of the binding affinity of 8-aminoquinolin-5-ol to transition metals, offering both the theoretical framework and the practical methodologies required to investigate these interactions.

Coordination Chemistry of 8-Aminoquinolin-5-ol

8-Aminoquinolin-5-ol, upon deprotonation of the amino group, acts as a bidentate ligand, coordinating to a central metal ion through the quinoline nitrogen and the amino nitrogen. This chelation forms a stable five-membered ring, a structural motif that contributes significantly to the thermodynamic stability of the resulting metal complex. The coordination number and geometry of the final complex will depend on the specific transition metal ion, its oxidation state, and the stoichiometry of the metal-to-ligand ratio. For instance, with divalent metal ions, it is common to observe the formation of ML₂ complexes with an octahedral or distorted octahedral geometry.

The stability of these complexes is influenced by several factors, including the nature of the metal ion (ionic radius, charge, and electron configuration) and the ligand itself. For the closely related 8-hydroxyquinoline, the stability of its complexes with divalent transition metals generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is reasonable to expect a similar trend for 8-aminoquinolin-5-ol, although the specific stability constants will differ due to the difference in the coordinating atom (nitrogen vs. oxygen).

Visualizing the Coordination

The following diagram illustrates the general coordination of 8-aminoquinolin-5-ol with a divalent transition metal ion (M²⁺).

Caption: General coordination of 8-aminoquinolin-5-ol with a metal ion.

Experimental Determination of Binding Affinity

The quantification of the binding affinity between 8-aminoquinolin-5-ol and transition metals is crucial for understanding and predicting the behavior of these complexes. The stability constant (K) or its logarithm (log K) is the primary parameter used to express this affinity.[5] Several robust analytical techniques can be employed for this purpose.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectroscopy is a widely used technique for studying metal-ligand complexation. The formation of a complex often results in a change in the electronic absorption spectrum of the ligand or the metal ion.[6] By monitoring these changes as a function of the concentration of one of the components (titration), the stoichiometry and stability constant of the complex can be determined.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 8-aminoquinolin-5-ol of a known concentration in a suitable buffer. The buffer should be chosen to maintain a constant pH and should not interact with the metal ions.

-

Prepare stock solutions of the transition metal salts (e.g., chlorides or nitrates) of known concentrations in the same buffer.

-

-

Instrument Setup:

-

Set the UV-Vis spectrophotometer to scan a wavelength range that covers the absorption maxima of both the free ligand and the expected complex. A preliminary scan of the ligand and a mixture of the ligand and metal ion will help determine the optimal wavelength for monitoring the titration.

-

-

Titration Procedure:

-

Place a known volume and concentration of the 8-aminoquinolin-5-ol solution in a cuvette.

-

Record the initial UV-Vis spectrum.

-

Add small, precise aliquots of the metal ion stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate.

-

Record the UV-Vis spectrum after each addition.

-

Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the ligand.

-

-

Data Analysis:

-

Correct the absorbance data for dilution at each titration point.

-

Plot the absorbance at a specific wavelength (where the change is most significant) against the molar ratio of the metal to the ligand.

-

The stoichiometry of the complex can often be determined from the inflection point of this plot.

-

Use appropriate software to fit the titration data to a binding model (e.g., 1:1 or 1:2) to calculate the stability constant (K).[7]

-

Caption: Workflow for UV-Vis titration experiment.

Fluorescence Spectroscopy

Fluorescence spectroscopy is another powerful technique for studying binding interactions, often offering higher sensitivity than UV-Vis spectroscopy.[8] The binding of a transition metal to a fluorescent ligand like 8-aminoquinolin-5-ol can lead to either fluorescence enhancement or quenching. This change in fluorescence intensity can be monitored to determine the binding parameters.

-

Preparation of Solutions:

-

Prepare stock solutions of 8-aminoquinolin-5-ol and the transition metal salts in a suitable buffer, as described for UV-Vis titration.

-

-

Instrument Setup:

-

Determine the optimal excitation and emission wavelengths for 8-aminoquinolin-5-ol using a spectrofluorometer.

-

-

Titration Procedure:

-

Place a known volume and concentration of the 8-aminoquinolin-5-ol solution in a fluorescence cuvette.

-

Record the initial fluorescence emission spectrum.

-

Add small aliquots of the transition metal solution (the quencher) to the cuvette.

-

After each addition, mix well and allow the solution to equilibrate.

-

Record the fluorescence spectrum.

-

Continue the titration until the fluorescence is significantly quenched or no further changes are observed.

-

-

Data Analysis:

-

Correct the fluorescence intensity data for dilution.

-

The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant.[2]

-

For determining the binding constant, plot the change in fluorescence intensity against the concentration of the metal ion and fit the data to a suitable binding isotherm equation.[9]

-

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for determining the stability constants of metal complexes, particularly when the ligand has acidic or basic properties.[10] The method involves monitoring the pH of a solution containing the ligand and the metal ion as a standard base is added.

-

Reagents and Apparatus:

-

Standardized solution of a strong base (e.g., NaOH).

-

Standardized solution of a strong acid (e.g., HCl).

-

Solutions of 8-aminoquinolin-5-ol and the transition metal salts of known concentrations.

-

A pH meter with a combination glass electrode.

-

A thermostated titration vessel.

-

-

Titration Procedure:

-

Perform three sets of titrations:

-

Acid only (to determine the standard potential of the electrode).

-

Acid + 8-aminoquinolin-5-ol (to determine the protonation constants of the ligand).

-

Acid + 8-aminoquinolin-5-ol + metal ion (to determine the stability constants of the complex).

-

-

For each titration, add the standard base in small increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

From the titration curves, calculate the average number of protons bound per ligand molecule (n̄H) and the average number of ligands bound per metal ion (n̄).

-

The protonation constants of the ligand are determined from the plot of n̄H versus pH.

-

The stability constants of the metal complexes are calculated from the formation curve, which is a plot of n̄ versus the negative logarithm of the free ligand concentration (pL).[11][12]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event.[13] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

-

Sample Preparation:

-

Prepare solutions of 8-aminoquinolin-5-ol and the transition metal salt in the same, well-matched buffer to minimize heats of dilution.

-

Degas the solutions to prevent air bubbles in the calorimeter cell and syringe.

-

Accurately determine the concentrations of both solutions.

-

-

Instrument Setup:

-

Clean the sample cell and syringe thoroughly.

-

Set the desired experimental temperature.

-

-

Titration Procedure:

-

Load the 8-aminoquinolin-5-ol solution into the sample cell.

-

Load the metal ion solution into the injection syringe.

-

Perform a series of small, timed injections of the metal solution into the ligand solution.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

The raw data is a series of peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of metal to ligand.

-

Fit the resulting binding isotherm to a suitable model to extract the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[14]

-

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Data Presentation and Interpretation

For clarity and comparative analysis, it is recommended to summarize the quantitative binding affinity data in a tabular format.

Table 1: Hypothetical Stability Constants (log K) of 8-Aminoquinolin-5-ol with Divalent Transition Metals

| Transition Metal | log K₁ | log K₂ | Method | Reference |

| Mn(II) | 4.5 | 3.8 | Potentiometry | [Hypothetical] |

| Fe(II) | 5.9 | 5.1 | UV-Vis | [Hypothetical] |

| Co(II) | 6.8 | 6.0 | ITC | [Hypothetical] |

| Ni(II) | 7.5 | 6.7 | Potentiometry | [Hypothetical] |

| Cu(II) | 9.2 | 8.1 | Fluorescence | [Hypothetical] |

| Zn(II) | 6.5 | 5.7 | UV-Vis | [Hypothetical] |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Applications in Drug Development and Bio-imaging

The ability of 8-aminoquinolin-5-ol to chelate transition metals is the foundation for its diverse applications in drug development and bio-imaging.

Medicinal Chemistry and Drug Design

-

Antimicrobial and Anticancer Agents: The chelation of essential metal ions by 8-aminoquinoline derivatives can disrupt vital enzymatic processes in pathogens and cancer cells, leading to their death.[4][15] The formation of these metal complexes can also facilitate the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis.[1] 8-aminoquinolin-5-ol can serve as a versatile scaffold for the development of new metallodrugs with tailored biological activities.

-

Neuroprotective Agents: Dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[16] 8-Hydroxyquinoline derivatives have been investigated for their ability to modulate metal ion concentrations in the brain, suggesting that 8-aminoquinolin-5-ol could also be explored for similar therapeutic strategies.[17]

Bio-imaging and Sensors

The formation of metal complexes with 8-aminoquinolin-5-ol can lead to significant changes in their photophysical properties, such as fluorescence. This phenomenon can be exploited to develop fluorescent probes for the detection and imaging of specific transition metal ions in biological systems.[4] These probes can provide valuable insights into the roles of metal ions in cellular processes and disease states. Redox-active transition metal complexes are also being explored as agents for various bioimaging modalities.

Conclusion

8-Aminoquinolin-5-ol is a compelling molecule for researchers in coordination chemistry, drug discovery, and diagnostics. Its ability to form stable complexes with a range of transition metals, coupled with the diverse properties of these complexes, opens up numerous avenues for scientific exploration and application. This guide has provided a foundational understanding of the principles and a practical framework for the experimental investigation of the binding affinity of 8-aminoquinolin-5-ol to transition metals. The detailed protocols and methodologies presented herein are intended to empower researchers to confidently and accurately characterize these important molecular interactions.

References

-

Bio-protocol. (n.d.). Fluorescence quenching titration (FQT) binding assay for eIF4E. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). BSc Chemistry. Retrieved from [Link]

- Foit, L., & Morgan, C. J. (2015). Fluorescence quenching titration (FQT) binding assay for eIF4E. Bio-protocol, 5(10), e1579.

- Gafni, A. (2014). Development of a Fluorescence Titration Method to Measure the Association Constants of Small Molecule Fluorophores with Cyclodextrins and Fluorophore Specific Antibodies. CACHE.

- Hossain, M. A., & Uddin, M. N. (2025). A Challenging Review of 8‐Aminoquinoline‐Based Zn/Cd/Hg Metal Complexes: Synthesis, Characterization, Crystal Structures, Supramolecular Synthons, Applications, and Future Perspectives. ChemistrySelect, 10(25).

- Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID.

- Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.

- Pingaew, R., et al. (2013). Transition Metal Complexes of 8-Aminoquinoline-5-Substituted Uracils with Antioxidative and Cytotoxic Activities. Letters in Drug Design & Discovery, 10(9), 859-864.

- Priyanka, Dr. (n.d.). PG- I Semester Inorganic Chemistry. Department of Chemistry LS COLLEGE MUZAFFARPUR BRA BIHAR UNIVERSITY.

- Kumar, P., et al. (2020). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Rasayan Journal of Chemistry, 13(2), 978-983.

-

The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. PennState. Retrieved from [Link]

- Dejene, F. B., et al. (2022). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers in Chemistry, 10, 1043351.

- Ostrander, J. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE.

- Unknown. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed. Retrieved from [Link]

- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.

- El-Ghamry, H. A., & Fathalla, S. K. (2013). Some transition metal chelates of 8-hydroxyquinoline-5-sulfonamides as possible drugs. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 114, 534-541.

-

Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved from [Link]

- Li, X., et al. (2020). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease.

- Wang, Y., et al. (2019). Using Fluorescence Quenching Titration to Determine the Orientation of a Model Transmembrane Protein in Mimic Membranes. Molecules, 24(3), 449.

- Berthon, G. (1995). The stability constants of metal complexes of amino acids with polar side chains. Pure and Applied Chemistry, 67(7), 1117-1240.

- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.

- Semproni, M. J., et al. (2021). Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization: Paramagnetic Ni(II) Species, and the Deleterious Effect of Na2CO3 as a Base. ChemRxiv.

- Prachayasittikul, V., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega, 8(42), 38781–38792.

- Meraj, A., Jawaria, R., & Qureshi, P. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 622-629.

- Roy, S. (2021). Principles and practice of determining metal–protein affinities. Biochemical Journal, 478(5), 1039-1065.

- Harvey, D. (2024). 7.2: UV/Vis and IR Spectroscopy. In Analytical Chemistry 2.1. LibreTexts.

- Wang, Y., et al. (2022). Bioimaging agents based on redox-active transition metal complexes. Chemical Science, 13(25), 7355-7371.

- de Almeida, R. F., et al. (2026). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry, 14.

- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.

- Pivarcsik, T., et al. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules, 26(11), 3169.

- Buurma, N. (2021, April 7).

- InTechOpen. (2019). Stability Constants of Metal Complexes in Solution.

- Yilmaz, B., & Kose, T. (2017). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II), Zn(II) and Bupropion Hydrochloride. Journal of Analytical & Pharmaceutical Research, 6(4).

- BenchChem. (2025).

- Seo, J., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Inorganic Chemistry, 61(6), 2816–2825.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 4. ijtsrd.com [ijtsrd.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. youtube.com [youtube.com]

- 7. cache.kzoo.edu [cache.kzoo.edu]

- 8. bio-protocol.org [bio-protocol.org]

- 9. hakon-art.com [hakon-art.com]

- 10. youtube.com [youtube.com]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 14. Frontiers | Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines [frontiersin.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioimaging agents based on redox-active transition metal complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 8-Aminoquinolin-5-ol: An Integrated Approach

Preamble: Charting the Spectroscopic Landscape of a Novel Quinoline Scaffold

8-Aminoquinolin-5-ol stands as a molecule of significant interest, positioned at the intersection of the well-established bioactivity of 8-aminoquinolines and the versatile chelating and fluorescent properties of 8-quinolinols (oxine). While its derivatives have found applications ranging from anticancer agents to molecular probes, the foundational spectroscopic data for the parent 8-aminoquinolin-5-ol is not extensively documented in publicly available literature.[1][2] This guide, therefore, adopts the perspective of a primary research and methods development scientist. It does not simply report pre-existing data; instead, it establishes a first-principles framework for the complete spectroscopic characterization of this molecule. We will leverage established knowledge of its constituent functional moieties—the quinoline core, the C8-amino group, and the C5-hydroxyl group—to predict its spectral behavior and provide robust, self-validating protocols for its empirical confirmation. This document serves as both a predictive analysis and a detailed experimental blueprint for researchers in drug discovery and materials science.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Probing the Core Electronic Structure

The UV-Vis spectrum of 8-aminoquinolin-5-ol is governed by the π-electron system of the quinoline ring, which is significantly modulated by the two potent electron-donating groups (EDGs): the amino (-NH₂) and hydroxyl (-OH) groups. Their presence is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline or 8-aminoquinoline scaffolds due to the extension of the conjugated system and a reduction in the HOMO-LUMO energy gap.[3][4]

Causality Behind Experimental Choices

The choice of solvents is critical for elucidating the nature of the electronic transitions. A nonpolar solvent like cyclohexane will reveal the baseline spectrum, while polar protic (e.g., ethanol) and aprotic (e.g., acetonitrile) solvents will highlight the molecule's response to polarity and hydrogen bonding. Furthermore, pH titration is non-negotiable. The amino group, quinoline nitrogen, and hydroxyl group all have distinct pKa values. Systematically altering the pH will induce protonation/deprotonation events, leading to significant and informative spectral shifts that are crucial for understanding the molecule's behavior in physiological environments.

Predicted Absorption Profile

Based on related structures like 8-hydroxyquinoline and various aminoquinolines, we can anticipate two or three primary absorption bands.[5][6]

-

~250-260 nm: Attributable to the π → π* transitions of the quinoline aromatic system.

-

~330-350 nm: A longer-wavelength π → π* band, significantly red-shifted by the combined effect of the -NH₂ and -OH groups.

-

Possible n → π band:* A weaker, longer-wavelength shoulder may appear, originating from the non-bonding electrons on the nitrogen and oxygen atoms.

Table 1: Predicted UV-Vis Absorption Maxima (λmax) and Influence of Environment

| Feature | Predicted λmax (nm) | Rationale & Expected Shifts |

| π → π (Quinoline Core) | 250 - 260 | Corresponds to the fundamental electronic transitions of the bicyclic aromatic system. |

| π → π (Extended Conjugation) | 330 - 350 | EDGs (-NH₂, -OH) push electron density into the ring, lowering the LUMO energy and causing a bathochromic shift. |

| Effect of pH (Acidic) | Hypsochromic Shift (Blue Shift) | Protonation of the quinoline nitrogen and amino group withdraws electron density, increasing the HOMO-LUMO gap. |

| Effect of pH (Alkaline) | Bathochromic Shift (Red Shift) | Deprotonation of the hydroxyl group to a phenoxide ion (-O⁻) creates a more powerful EDG, further red-shifting the absorption.[5] |

| Effect of Solvent Polarity | Positive Solvatochromism | The excited state is expected to be more polar than the ground state; polar solvents will stabilize the excited state, causing a red shift. |

Experimental Protocol: UV-Vis Analysis

-

Stock Solution Preparation: Prepare a 1 mM stock solution of 8-aminoquinolin-5-ol in methanol or DMSO.

-

Solvent-Dependent Scans:

-

Dilute the stock solution to 10 µM in separate quartz cuvettes containing cyclohexane, acetonitrile, and ethanol.

-

Record the absorption spectrum from 200 to 600 nm for each, using the pure solvent as a blank.

-

-

pH-Dependent Scans:

-

Prepare a series of buffered aqueous solutions (e.g., citrate, phosphate, borate) spanning a pH range from 2 to 12.

-

Dilute the stock solution to 10 µM in each buffer.

-

Record the absorption spectrum for each pH point.

-

Plot λmax versus pH to identify isosbestic points and determine ground-state pKa values.

-

Fluorescence Spectroscopy: Exploring Emissive Properties and Sensing Potential

The 8-hydroxyquinoline scaffold is renowned for its fluorescence, which is often enhanced upon chelation with metal ions.[7] The addition of the C8-amino group is expected to modulate these properties significantly. The inherent fluorescence and potential for ion-selective binding make this a critical characterization step.

Mechanistic Considerations

Fluorescence will arise from the relaxation of the lowest singlet excited state (S₁) to the ground state (S₀). The key parameters to investigate are the excitation and emission maxima (λex, λem), the Stokes shift (the difference between λem and λmax of absorption), and the fluorescence quantum yield (ΦF). The system's sensitivity to its environment (solvent, pH, metal ions) provides insight into its potential as a fluorescent probe. For instance, many 8-aminoquinoline derivatives are effective fluorescent sensors for zinc ions.[8]

Diagram 1: Fluorescence Workflow

Caption: A comprehensive workflow for material characterization.

Conclusion

This guide provides a predictive and methodological framework for the comprehensive spectroscopic characterization of 8-aminoquinolin-5-ol. By systematically applying UV-Vis, fluorescence, NMR, and IR spectroscopy, researchers can move from initial synthesis to a full and unambiguous structural confirmation. More importantly, this integrated approach allows for a deep understanding of the molecule's electronic properties, including its response to environmental stimuli like pH and solvent polarity, which is fundamental to its rational development in fields such as medicinal chemistry and materials science. The protocols and predictive data herein form a robust, self-validating system for any laboratory to confidently characterize this promising compound.

References

-

Di MTD, Bellia F, Scifo C, et al. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants (Basel). 2022;11(6):1091. Published 2022 May 31. [Link]

-

PubChem. 8-Aminoquinoline. National Center for Biotechnology Information. Accessed March 2024. [Link]

-

Sureshkumar B, Mary YS, Panicker CY, et al. Spectroscopic analysis of 8-hydroxyquinoline-5-sulphonic acid and investigation of its reactive properties by DFT and molecular dynamics simulations. Journal of Molecular Structure. 2017;1150:540-552. [Link]

-

Jain R, Sharma N, Sharma S. The Photosencitized Reaction and Mechanism of 8-Hydroxy Quinoline-5-Sulphonic Acid using Methylene Blue (Mb) as Photosensitizer. Sci. Revs. Chem. Commun. 2014;4(2):69-74. [Link]

-

Avram S, Funar-Timofei S, Borota A, et al. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Pharmaceuticals (Basel). 2023;17(1):4. Published 2023 Dec 19. [Link]

-

Kim J, Lee S, Lee J, et al. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Ann Transl Med. 2020;8(5):221. [Link]

-

Gao Z, Li X, Mitu SA, et al. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv. Preprint posted online Feb 12, 2024. [Link]

-

Armaković S, Sureshkumar B, Mary YS, et al. Spectroscopic and DFT investigations of 8-hydroxy quinoline-5-sulfonic acid-5-chloro-8-hydroxyquinoline cocrystal. ResearchGate. Published online October 2017. [Link]

-

Saimin, Nurasiah, Hassan Y, et al. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors. 2022;10(11):457. [Link]

-

PubChem. 8-Hydroxyquinoline-5-sulfonic acid. National Center for Biotechnology Information. Accessed March 2024. [Link]

-

Kim J, Lee S, Lee J, et al. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine. 2020;8(5):221. [Link]

-

NIST. 8-Hydroxyquinoline-5-sulfonic acid. NIST Chemistry WebBook. Accessed March 2024. [Link]

-

Singh R, Singh P, Singh P, et al. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. 2018;3(11):15854-15871. Published 2018 Nov 28. [Link]

-

Bouzroura, S., Allali, M., Tabti, B., & Ghalem, S. Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Algerian Journal of Chemical Engineering. 2021;2(1):1-7. [Link]

-

Manninen V, Karonen M, Lehtivuori H, et al. Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. J. Mater. Chem. 2012;22:21095-21104. [Link]

-

Rodgers, J. E. Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. University of Cape Town Libraries. 1986. [Link]

-

SpectraBase. 5-Amino-8-quinolinol dihydrochloride. Accessed March 2024. [Link]

-

SpectraBase. 8-Aminoquinoline. Accessed March 2024. [Link]

-

Thongbunchoo N, Moonsom S, Chokchaisiri R, et al. In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. Sci Rep. 2021;11(1):20244. Published 2021 Oct 12. [Link]

-

Szulczyk D, Nowak M, Klejborowska G, et al. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. 2020;25(9):2068. Published 2020 Apr 28. [Link]

-

NIST. 8-Quinolinamine. NIST Chemistry WebBook. Accessed March 2024. [Link]

-

Manninen V, Karonen M, Lehtivuori H, et al. Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. ResearchGate. Published online September 2012. [Link]

-

Cipurković A, Horozić E, Marić S, et al. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. 2021;11:1-10. [Link]

-

Koay M, Clue M, Seneque O, et al. Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. J. Am. Chem. Soc. 2000;122(4):744-745. [Link]

-

NIST. 8-Hydroxyquinoline. NIST Chemistry WebBook. Accessed March 2024. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. 5-Aminoquinolin-8-ol | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tsijournals.com [tsijournals.com]

- 6. 8-Hydroxyquinoline [webbook.nist.gov]

- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability and Coordination Dynamics of 8-Aminoquinolin-5-ol Complexes: A Technical Guide

Executive Summary

The rational design of metallodrugs and catalytic systems frequently relies on the robust coordination chemistry of 8-aminoquinoline (8AQ) derivatives. While the baseline 8AQ scaffold is a well-characterized N,N-bidentate ligand, the introduction of a hydroxyl group at the C5 position—forming 8-aminoquinolin-5-ol (also known as 5-hydroxy-8-aminoquinoline)—fundamentally alters both the thermodynamic stability of its metal complexes and its redox behavior.

As a key active metabolite of the antimalarial drug primaquine[1], 8-aminoquinolin-5-ol presents a unique dualistic nature: it acts as a thermodynamically stable chelator for transition metals while simultaneously serving as a highly reactive redox pharmacophore. This whitepaper provides an in-depth analysis of the thermodynamic stability of 8-aminoquinolin-5-ol complexes, detailing the underlying electronic causalities, presenting comparative stability data, and establishing a self-validating experimental protocol for researchers in drug development and coordination chemistry.

Electronic & Structural Causality of Thermodynamic Stability

To understand the thermodynamic stability of 8-aminoquinolin-5-ol complexes, we must first examine the baseline properties of the unsubstituted 8-aminoquinoline core. 8AQ possesses two distinct protonation sites: the quinoline nitrogen ( pKa1≈−0.52 ) and the primary amine ( pKa2≈4.00 )[2]. The thermodynamic stability of 8AQ metal complexes is driven by the formation of a highly favored five-membered chelate ring upon N,N-coordination[3].

The addition of the 5-hydroxyl group introduces a profound electronic shift:

-

Resonance Electron Donation: The hydroxyl group at the C5 position acts as a strong electron-donating group (EDG) via resonance into the quinoline ring.

-

Increased Basicity: This electron donation significantly increases the electron density on the quinoline nitrogen, raising its pKa compared to the unsubstituted analog.

-

Enhanced Metal Affinity: According to the principles of hard-soft acid-base (HSAB) theory and linear free energy relationships, the increased basicity of the quinoline nitrogen directly translates to a higher thermodynamic stability constant ( logβ ) for transition metal complexes, particularly with borderline Lewis acids like Cu(II), Ni(II), and Zn(II)[4].

However, this thermodynamic stabilization is counterbalanced by redox instability. The electron-rich nature of the 5-hydroxyquinoline ring makes the ligand highly susceptible to auto-oxidation, forming 5,6-quinoline-quinone species[1]. Therefore, when measuring thermodynamic stability, one must strictly control the redox environment.

Comparative Thermodynamic Data

The following table summarizes the representative thermodynamic stability constants ( logβ ) for 1:1 and 1:2 metal-to-ligand complexes. The data illustrates the stabilization effect of the 5-hydroxyl substitution relative to the baseline 8-aminoquinoline ligand[4].

| Metal Ion | Ligand | logβ1 (1:1 Complex) | logβ2 (1:2 Complex) | Primary Coordination Mode |

| Cu(II) | 8-Aminoquinoline (8AQ) | 6.5 | 11.8 | N,N-bidentate |

| Cu(II) | 8-Aminoquinolin-5-ol | 7.2 | 13.1 | N,N-bidentate |

| Ni(II) | 8-Aminoquinoline (8AQ) | 5.2 | 9.6 | N,N-bidentate |

| Ni(II) | 8-Aminoquinolin-5-ol | 5.8 | 10.7 | N,N-bidentate |

| Zn(II) | 8-Aminoquinoline (8AQ) | 4.1 | 7.5 | N,N-bidentate |

| Zn(II) | 8-Aminoquinolin-5-ol | 4.6 | 8.4 | N,N-bidentate |

Note: Data reflects standard aqueous conditions at 25°C, I=0.1 M. The increased logβ values for 8-aminoquinolin-5-ol highlight the thermodynamic preference driven by the C5-OH resonance effect.

Self-Validating Experimental Protocol: Determination of Stability Constants

A common failure point in literature evaluating 5-hydroxy-8-aminoquinolines is the neglect of the ligand's redox activity during potentiometric titrations. The following step-by-step protocol is designed as a self-validating system, combining potentiometry with spectrophotometry to ensure that the measured constants reflect thermodynamic coordination rather than oxidative degradation.

Step 1: Reagent and System Preparation

-

Ionic Strength Control: Prepare a background electrolyte solution of 0.1 M KNO3 to maintain constant activity coefficients throughout the titration.

-

Anaerobic Environment (Critical): Purge the titration vessel with high-purity Argon or Nitrogen gas for 30 minutes prior to introducing the ligand. Causality: At pH>7 , the deprotonated 5-phenolate species rapidly auto-oxidizes in the presence of O2 . Excluding oxygen ensures the integrity of the ligand.

Step 2: Potentiometric Titration

-

Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.00, 7.00, 10.00) and verify the Nernstian slope.

-

Ligand Titration: Dissolve 8-aminoquinolin-5-ol ( 1.0×10−3 M) in the background electrolyte. Titrate with standardized 0.1 M KOH (CO2-free) from pH 2.0 to 11.0 to determine the exact pKa values of the quinoline nitrogen, the amine, and the 5-hydroxyl group.

-

Complexation Titration: Introduce the target metal ion (e.g., Cu(NO3)2 ) at metal-to-ligand ratios of 1:1, 1:2, and 1:3. Repeat the titration. The shift in the titration curve relative to the free ligand curve validates the release of protons upon metal coordination.

Step 3: Orthogonal Validation via UV-Vis Spectrophotometry

-

Simultaneously route the titration solution through a flow-cell into a UV-Vis spectrophotometer.

-

Track the isosbestic points. The presence of sharp isosbestic points confirms a clean thermodynamic equilibrium between the free ligand and the metal complex. If the isosbestic points drift, it indicates a secondary reaction (e.g., quinone-imine formation), invalidating the thermodynamic data.

Step 4: Data Refinement

-

Export the pH/mV and absorbance data into a non-linear least-squares refinement program (e.g., HYPERQUAD). Fit the data to calculate the overall stability constants ( βmlh ).

Fig 1: Step-by-step workflow for determining thermodynamic stability constants.

Redox-Thermodynamic Interplay in Biological Systems

In biological contexts, the thermodynamic stability of 8-aminoquinolin-5-ol complexes is inherently linked to their pharmacological action. When primaquine is metabolized in the liver to 5-hydroxy-8-aminoquinoline[1], the resulting molecule is a potent chelator of intracellular iron and copper.